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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of the enolase

reaction, a critical step in glycolysis. Enolase (EC 4.2.1.11), or phosphopyruvate hydratase,

catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to

phosphoenolpyruvate (PEP). Understanding the thermodynamics of this reaction is

fundamental for metabolic modeling, drug design, and comprehending cellular bioenergetics.

Core Thermodynamic Parameters
The spontaneity and equilibrium of the enolase reaction are governed by key thermodynamic

parameters: the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The

standard Gibbs free energy change (ΔG°') is the change in free energy under standard

biochemical conditions (298.15 K, pH 7.0, 1 atm, 1 M concentrations).

Recent studies have highlighted that the standard Gibbs energy of the enolase reaction differs

from older literature data, which often used poorly defined "standard" conditions.[1][2] A study

combining equilibrium measurements with activity coefficients determined a ΔR<g27>’0 value

of -2.8 ± 0.2 kJ/mol at 298.15 K and pH 7.[1][2] This value is crucial for accurately predicting

the thermodynamic feasibility of this reaction within metabolic pathways.[1][2] The standard

enthalpy of reaction (ΔR<h27>’0) was determined to be 27 ± 10 kJ/mol using temperature-

dependent equilibrium constants and the van 't Hoff equation.[1][2]
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Parameter Value Conditions Reference

ΔG°' +1.8 kJ/mol Standard State [3][4]

ΔG -2.52 kJ/mol
[2-PGA] = 0.045 mM,

[PEP] = 0.034 mM
[3]

ΔG +1.08 kJ/mol
[2-PGA] = 0.045 mM,

[PEP] = 0.034 mM
[3]

ΔG°' +1.7 kJ/mol Standard Conditions

ΔG -3.3 kJ/mol
Physiological

Conditions
[5]

ΔRg'0 -2.8 ± 0.2 kJ/mol 298.15 K, pH 7 [1][2]

ΔRh'0 27 ± 10 kJ/mol 298.15 K, pH 7 [1][2]

Enthalpy of Mg2+

binding
+49.0 kJ/mol Dimeric yeast enolase [6]

Note: Discrepancies in ΔG values can arise from different experimental conditions and

calculation methods. The difference between ΔG°' and ΔG under physiological conditions is

due to the actual intracellular concentrations of substrates and products.[5]

Role of Cofactors and Reaction Environment
The enolase reaction is critically dependent on the presence of divalent metal cations, typically

magnesium (Mg²⁺), which act as essential cofactors.[7] Two Mg²⁺ ions are required for full

catalytic activity.[8][9][10] One "conformational" ion coordinates with the carboxylate group of

the substrate, and a second "catalytic" ion participates in the dehydration.[11] Calorimetric

studies have shown that the binding of two magnesium ions to dimeric yeast enolase has an

enthalpy of +49.0 kJ/mol, corrected for the release of two protons.[6]

The reaction conditions, including pH, temperature, and the presence of crowding agents, can

significantly influence the thermodynamic parameters.[1] For instance, the enolase from the

thermophilic organism Chloroflexus aurantiacus shows optimal activity at 80°C and a pH of 6.5,

highlighting the adaptation of its thermodynamic properties to its environment.[12][13]
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Experimental Protocols for Thermodynamic
Analysis
Determining the thermodynamic properties of the enolase reaction involves a combination of

equilibrium measurements and calorimetric techniques.

Equilibrium Constant (K'eq) Determination via
Spectrophotometry
This method involves allowing the reaction to reach equilibrium from both forward and reverse

directions and then measuring the concentrations of 2-PGA and PEP.

Principle: The equilibrium constant (K'eq = [PEP]eq / [2-PGA]eq) is determined by measuring

the final concentrations of substrate and product. The standard Gibbs free energy change is

then calculated using the equation: ΔG°' = -RT ln K'eq.

Detailed Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Triethanolamine, pH

7.4) containing known initial concentrations of either 2-PGA or PEP, a saturating

concentration of MgSO₄ (e.g., 25 mM), KCl (e.g., 100 mM), and a catalytic amount of

enolase.[14]

Coupled Enzyme System (for PEP measurement): To continuously measure PEP formation,

a coupled assay is often used.[15] This involves adding adenosine 5'-diphosphate (ADP),

pyruvate kinase (PK), lactate dehydrogenase (LDH), and the reduced form of nicotinamide

adenine dinucleotide (β-NADH) to the reaction mixture.[14]

Enolase: 2-PGA ⇌ PEP + H₂O

Pyruvate Kinase: PEP + ADP → Pyruvate + ATP

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Spectrophotometric Monitoring: The reaction progress is monitored by the decrease in

NADH absorbance at 340 nm using a thermostatted spectrophotometer.[14][15]
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Equilibrium Confirmation: The reaction is monitored until the absorbance at 340 nm becomes

constant, indicating that equilibrium has been reached.

Concentration Determination: The change in NADH concentration (and thus the

concentration of PEP formed or consumed) is calculated using the Beer-Lambert law (molar

extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[14]

K'eq and ΔG°' Calculation: The equilibrium concentrations of 2-PGA and PEP are used to

calculate K'eq, from which ΔG°' is determined.

Enthalpy Change (ΔH) Determination via Calorimetry
Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful

techniques for directly measuring the heat changes associated with enzymatic reactions and

binding events.

Principle: Calorimetry measures the heat absorbed or released during a reaction (q).[16] For

reactions at constant pressure, this heat change is equal to the enthalpy change (ΔH).[17]

Detailed Protocol (Isothermal Titration Calorimetry):

Instrument Setup: An isothermal titration calorimeter is equilibrated at the desired

temperature (e.g., 298.15 K).

Sample Preparation: The sample cell is filled with a buffered solution containing enolase and

necessary cofactors (Mg²⁺). The injection syringe is filled with a concentrated solution of the

substrate (2-PGA).

Titration: A series of small, precise injections of the substrate solution are made into the

enzyme solution in the sample cell.

Heat Measurement: The instrument measures the heat rate (power) required to maintain a

zero temperature difference between the sample and reference cells. Each injection

produces a heat-rate peak corresponding to the enzymatic reaction.

Data Analysis: The area under each peak is integrated to determine the total heat change (q)

for that injection. This heat change, once corrected for heats of dilution, represents the
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reaction enthalpy (ΔH). The data can also be used to determine kinetic parameters.[18]

Visualizing Thermodynamic and Processual
Relationships
To better understand the interplay of thermodynamic concepts and experimental procedures,

the following diagrams are provided.
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Caption: Interrelation of thermodynamic parameters for the enolase reaction.
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Caption: Position of the enolase reaction within the glycolysis pathway.
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Caption: Workflow for determining enolase thermodynamic properties.

Conclusion
A precise understanding of the thermodynamic landscape of the enolase reaction is

indispensable for systems biology and pharmacology. The data and protocols presented here

offer a robust framework for researchers. Modern techniques have refined the values of key

thermodynamic parameters, revealing a smaller, but still positive, standard free energy change

than historically reported under rigorously defined standard conditions. This highlights the

critical influence of intracellular concentrations in driving the glycolytic pathway forward. For

drug development professionals, these thermodynamic insights are vital for designing inhibitors

and understanding their potential impact on cellular metabolism and energy production in target

organisms or cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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